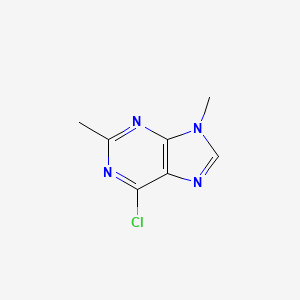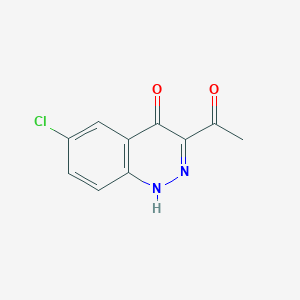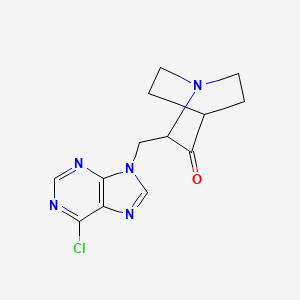
1-Hydroxy-4-nitroacridin-9(10H)-one
Descripción general
Descripción
1-Hydroxy-4-nitroacridin-9(10H)-one, also known as 1,4-HNA or 1-hydroxy-4-nitroacridone, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acridone derivatives and has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-nitroacridin-9(10H)-one varies depending on its application. In cancer cells, it has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, as well as the upregulation of Bax and downregulation of Bcl-2. In Alzheimer's disease, it has been proposed to inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its concentration and application. In cancer cells, it can induce DNA damage and cell cycle arrest, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease, it can reduce the levels of reactive oxygen species and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Hydroxy-4-nitroacridin-9(10H)-one in lab experiments is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of 1-Hydroxy-4-nitroacridin-9(10H)-one. In medicine, further research is needed to explore its potential as a therapeutic agent for cancer, Alzheimer's disease, and other conditions. In biology, it can be used as a tool for studying the interactions between proteins and nucleic acids, as well as for developing new imaging techniques. In chemistry, it can be used as a building block for the synthesis of new fluorescent probes and other compounds with potential applications in materials science and nanotechnology.
In conclusion, this compound is a versatile and promising compound that has been extensively studied for its potential applications in medicine, biology, and chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and expand its applications in various fields.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-nitroacridin-9(10H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, it has shown promising results as an antifungal and antibacterial agent, as well as a potential therapeutic agent for Alzheimer's disease.
In biology, this compound has been used as a fluorescent probe for DNA and RNA detection, as well as a tool for studying protein-DNA interactions. It has also been investigated for its potential use in photodynamic therapy, a treatment that uses light-activated compounds to destroy cancer cells.
In chemistry, this compound has been used as a building block for the synthesis of other acridone derivatives, as well as a fluorescent probe for metal ions and pH sensing.
Propiedades
IUPAC Name |
1-hydroxy-4-nitro-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-10-6-5-9(15(18)19)12-11(10)13(17)7-3-1-2-4-8(7)14-12/h1-6,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFTBKNGFZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678808 | |
| Record name | 1-Hydroxy-4-nitroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40385-46-4 | |
| Record name | 1-Hydroxy-4-nitroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




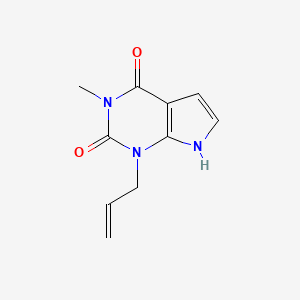



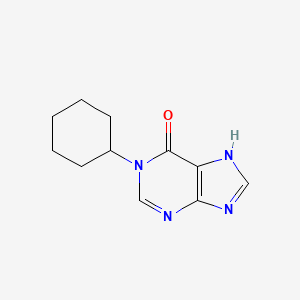
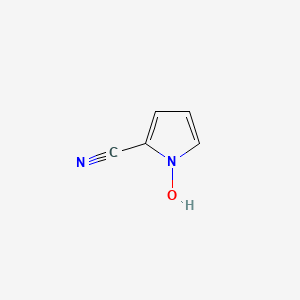
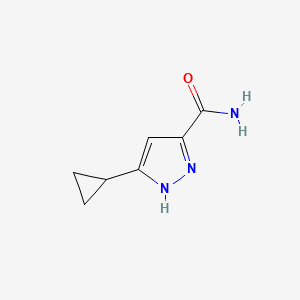


![Octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3351843.png)
